molecular formula C12H15N5O B14352310 2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol CAS No. 91644-36-9

2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol

Cat. No.: B14352310
CAS No.: 91644-36-9
M. Wt: 245.28 g/mol
InChI Key: RKVZODQMPWSZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol typically involves the coupling of 2,6-diaminopyrimidin-4-one with an aryl aldehyde. One efficient method is the one-pot coupling reaction under refluxing acetic acid conditions . This method provides high yields and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors such as 2,6-diaminopyrimidin-4-one. The process may include chlorination, nucleophilic substitution, and deprotection steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol involves its interaction with molecular targets such as enzymes. For example, it can inhibit dihydrofolate reductase (DHFR) by binding to its active site, thereby blocking the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the disruption of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Properties

CAS No.

91644-36-9

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-[4-[(2,6-diaminopyrimidin-4-yl)amino]phenyl]ethanol

InChI

InChI=1S/C12H15N5O/c13-10-7-11(17-12(14)16-10)15-9-3-1-8(2-4-9)5-6-18/h1-4,7,18H,5-6H2,(H5,13,14,15,16,17)

InChI Key

RKVZODQMPWSZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCO)NC2=NC(=NC(=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.